molecular formula C16H20FN3O2 B5301719 (3S,4R)-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(hydroxymethyl)piperidin-3-ol

(3S,4R)-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(hydroxymethyl)piperidin-3-ol

Cat. No.: B5301719
M. Wt: 305.35 g/mol
InChI Key: LILRQBWGOBWCON-IUODEOHRSA-N
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Description

(3S,4R)-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(hydroxymethyl)piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a hydroxymethyl group and a pyrazole ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(hydroxymethyl)piperidin-3-ol typically involves multiple steps:

    Formation of the Pyrazole Ring:

    Piperidine Ring Formation: The piperidine ring can be constructed through a Mannich reaction, where formaldehyde and a secondary amine react with a ketone.

    Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a suitable linker, such as a methylene bridge, under basic conditions.

    Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde and a reducing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyrazole ring can undergo reduction to form a dihydropyrazole derivative using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new drugs for treating various diseases, such as inflammation or cancer.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3S,4R)-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(hydroxymethyl)piperidin-3-ol likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group could participate in hydrogen bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-4-(hydroxymethyl)piperidin-3-ol
  • (3S,4R)-1-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]-4-(hydroxymethyl)piperidin-3-ol
  • (3S,4R)-1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]-4-(hydroxymethyl)piperidin-3-ol

Uniqueness

The presence of the fluorophenyl group in (3S,4R)-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(hydroxymethyl)piperidin-3-ol distinguishes it from its analogs with different substituents on the phenyl ring. This fluorine substitution can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

IUPAC Name

(3S,4R)-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(hydroxymethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2/c17-14-3-1-11(2-4-14)16-13(7-18-19-16)8-20-6-5-12(10-21)15(22)9-20/h1-4,7,12,15,21-22H,5-6,8-10H2,(H,18,19)/t12-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILRQBWGOBWCON-IUODEOHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CO)O)CC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@H]1CO)O)CC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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